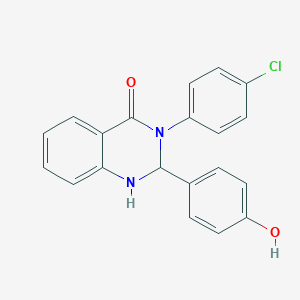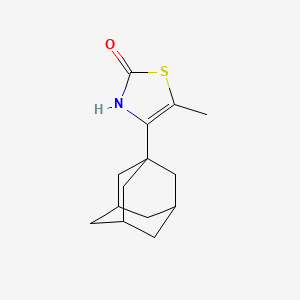
4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one, also known as amantadine, is a synthetic antiviral drug that was first developed in the 1960s. It is commonly used to treat Parkinson's disease, as well as to prevent and treat influenza A virus infections. Amantadine is a unique compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is complex and not fully understood. It is known to block the ion channel activity of the viral M2 protein, which is essential for viral replication. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is thought to increase dopamine release and reduce glutamate activity in the brain, leading to improved motor function and reduced dyskinesias. In multiple sclerosis, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is thought to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Amantadine has a variety of biochemical and physiological effects, depending on the disease being treated. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one increases dopamine release and reduces glutamate activity in the brain, leading to improved motor function and reduced dyskinesias. In multiple sclerosis, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one modulates the immune system and reduces inflammation, leading to reduced fatigue and improved cognitive function. In influenza A virus infections, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one inhibits viral replication and reduces the severity and duration of symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Amantadine has several advantages for lab experiments, including its well-established synthesis method, its ability to target specific ion channels and receptors, and its potential therapeutic applications in a variety of diseases. However, there are also limitations to using 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one in lab experiments, including its potential toxicity and side effects, its limited effectiveness in certain diseases, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one, including its potential use in other diseases, such as Alzheimer's disease and HIV/AIDS, its combination with other drugs for improved therapeutic efficacy, and its development as a prophylactic agent for influenza A virus infections. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthesis methods that are more efficient and cost-effective.
Métodos De Síntesis
Amantadine is synthesized through a multi-step process that involves the reaction of 1-adamantanamine with methyl isothiocyanate, followed by cyclization with phosphorus pentoxide. The resulting product is then purified through a series of chromatographic steps to yield pure 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one. This synthesis method has been well-established and is commonly used in both academic and industrial settings.
Aplicaciones Científicas De Investigación
Amantadine has been extensively studied for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, multiple sclerosis, and influenza A virus infections. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to improve motor function and reduce dyskinesias. In multiple sclerosis, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to reduce fatigue and improve cognitive function. In influenza A virus infections, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to inhibit viral replication and reduce the severity and duration of symptoms.
Propiedades
IUPAC Name |
4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-8-12(15-13(16)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXZTUPVYOPFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


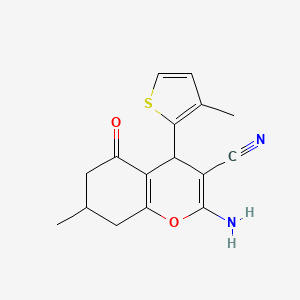
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)
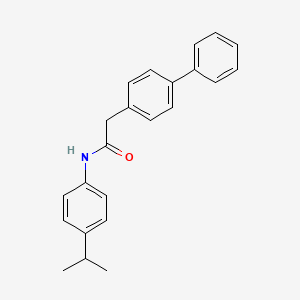
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)

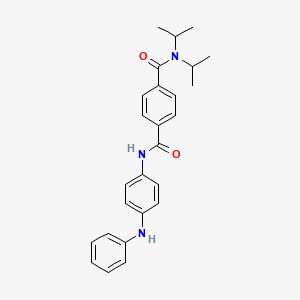
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4989849.png)

